N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidine ring and subsequent functionalization to attach the various aromatic groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a probe for studying biochemical pathways.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Its stability and reactivity make it a candidate for use in various industrial processes, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism by which N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and pyrrolidine-based molecules, such as:
- N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- N-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Uniqueness
What sets N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-17-7-5-8-18(13-17)24-28-26(33-29-24)19-9-6-10-21(14-19)27-25(32)20-15-23(31)30(16-20)22-11-3-2-4-12-22/h2-14,20H,15-16H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQIEOVULYIADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.